ALKBH5-IN-4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

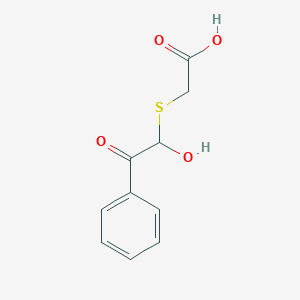

2-(1-hydroxy-2-oxo-2-phenylethyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-8(12)6-15-10(14)9(13)7-4-2-1-3-5-7/h1-5,10,14H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMFTQGDYRMEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401858 | |

| Record name | [(1-hydroxy-2-oxo-2-phenylethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37510-29-5 | |

| Record name | [(1-hydroxy-2-oxo-2-phenylethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ALKBH5-IN-4: A Technical Guide to a Potent RNA Demethylase Inhibitor

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism, including splicing, stability, and translation.[1][2] This dynamic and reversible process is regulated by a complex interplay of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins.[3] ALKBH5 (AlkB Homolog 5) is a key m6A demethylase, an iron(II) and α-ketoglutarate-dependent dioxygenase that removes the methyl group from m6A-modified RNA.[1][4] Dysregulation of ALKBH5 has been implicated in various human diseases, most notably in the initiation and progression of cancers such as glioblastoma and leukemia, making it a compelling therapeutic target.[2][4] ALKBH5-IN-4 is a small molecule inhibitor designed to specifically target the demethylase activity of ALKBH5, offering a valuable tool for both basic research and drug discovery.[5]

Mechanism of Action

This compound functions as a competitive inhibitor of the ALKBH5 enzyme.[1] It is designed to bind to the active site of ALKBH5, thereby preventing the enzyme from accessing its native m6A-containing RNA substrates.[1] This inhibition blocks the demethylation process, leading to a subsequent accumulation of m6A modifications on target mRNAs.[1] The increased m6A levels can alter the fate of these transcripts, often affecting their stability and translation efficiency, which in turn can modulate various cellular processes, including cell proliferation, differentiation, and survival.[1]

Quantitative Data

The inhibitory potency of this compound has been characterized through in vitro assays, demonstrating its efficacy against both the isolated enzyme and various cancer cell lines.

Table 1: In Vitro Inhibitory Activity against ALKBH5

| Compound | Target | IC50 (μM) | Assay Condition |

| This compound | ALKBH5 | 0.84 | Inhibition of RNA m6A demethylase activity after 2 hours.[5] |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (μM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.38[5] |

| HL-60 | Acute Promyelocytic Leukemia | 11.9[5] |

| K562 | Chronic Myelogenous Leukemia | 16.5[5] |

| Jurkat | Acute T-cell Leukemia | 47.8[5] |

| HEK-293T | Embryonic Kidney | >50[5] |

| A-172 | Glioblastoma | >50[5] |

Experimental Protocols

The following protocols provide a framework for evaluating the activity of this compound.

ALKBH5 Demethylase Activity Assay (In Vitro)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of ALKBH5.

-

Objective: To determine the IC50 value of this compound against recombinant ALKBH5.

-

Materials:

-

Recombinant human ALKBH5 protein.

-

m6A-containing single-stranded RNA (ssRNA) substrate.

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with (NH₄)₂Fe(SO₄)₂·6H₂O, L-ascorbic acid, and α-ketoglutarate).

-

This compound (dissolved in DMSO).

-

Quenching solution (e.g., EDTA).

-

Detection system (e.g., LC-MS/MS to measure the formation of demethylated adenosine).

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ALKBH5, and the m6A-ssRNA substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding α-ketoglutarate.

-

Incubate the reaction at 37°C for a specified time (e.g., 2 hours).[5]

-

Stop the reaction by adding a quenching solution.

-

Digest the RNA substrate to nucleosides using appropriate nucleases.

-

Analyze the samples by LC-MS/MS to quantify the ratio of m6A to adenosine.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay

This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Objective: To determine the anti-proliferative IC50 values of this compound.

-

Materials:

-

Cancer cell lines (e.g., CCRF-CEM, HL-60, K562).[5]

-

Complete cell culture medium.

-

96-well plates.

-

This compound.

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

-

Plate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a serial dilution of this compound (e.g., from 1 to 100 μM).[5] Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 4, 8, 24, or 48 hours).[5]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the vehicle control and calculate the percentage of cell viability.

-

Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.

-

References

- 1. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Biological Function of ALKBH5 Inhibition by ALKBH5-IN-4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALKBH5-IN-4, also identified as compound 3 in scientific literature, is a small molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. As an m6A "eraser," ALKBH5 plays a critical role in post-transcriptional gene regulation by removing methyl groups from mRNA, thereby influencing mRNA stability, translation, and other aspects of RNA metabolism. Dysregulation of ALKBH5 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound demonstrates inhibitory activity against ALKBH5 in the sub-micromolar range and has shown anti-proliferative effects in several cancer cell lines, particularly those of leukemic origin. This document provides a comprehensive overview of the biological functions associated with ALKBH5 inhibition by this compound, including available quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Introduction to ALKBH5 and m6A RNA Methylation

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a pivotal role in regulating gene expression. The m6A modification is a dynamic and reversible process controlled by a complex interplay of proteins: "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (m6A-binding proteins like the YTH domain family). ALKBH5 specifically removes the methyl group from m6A, thereby influencing the fate of the target mRNA.[1]

This compound: A Selective Inhibitor of ALKBH5

This compound (also known as compound 3) was identified through high-throughput virtual screening and subsequent experimental validation.[2][3] It serves as a valuable chemical probe for studying the biological consequences of ALKBH5 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 vs. ALKBH5 | 0.84 µM | m6A antibody-based ELISA | [2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| CCRF-CEM | Leukemia | 1.38 µM | [3] |

| HL-60 | Leukemia | 11.9 µM | [3] |

| K562 | Leukemia | 16.5 µM | [3] |

| Jurkat | Leukemia | 47.8 µM | [3] |

| A-172 | Glioblastoma | >50 µM | [3] |

| HEK-293T | Embryonic Kidney | >50 µM | [3] |

Core Biological Functions of ALKBH5 Inhibition

Inhibition of ALKBH5 by this compound is expected to lead to an increase in global m6A levels, thereby affecting various cellular processes. While specific studies on this compound's downstream effects are limited, the known functions of ALKBH5 allow for extrapolation of the consequences of its inhibition.

-

Regulation of mRNA Stability: ALKBH5 is known to stabilize certain transcripts by removing m6A marks that can be recognized by "reader" proteins like YTHDF2, which often targets m6A-modified mRNA for degradation.[4] Inhibition of ALKBH5 would therefore be expected to decrease the stability of such transcripts.

-

Control of Cell Proliferation and Apoptosis: As evidenced by the anti-proliferative effects of this compound, ALKBH5 plays a role in cell cycle control and survival.[3] In some cancers, ALKBH5 promotes proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.[5]

-

Modulation of Signaling Pathways: ALKBH5 has been shown to influence key cancer-related signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[6][7] By regulating the m6A status of component transcripts, ALKBH5 can modulate the overall activity of these pathways. Inhibition of ALKBH5 would be predicted to reverse these effects.

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of ALKBH5 inhibitors are provided below.

m6A Antibody-Based ELISA for ALKBH5 Inhibition

This assay is used to determine the in vitro inhibitory potency of compounds against ALKBH5.

-

Reagents and Materials: Recombinant human ALKBH5, m6A-containing RNA substrate, anti-m6A antibody, HRP-conjugated secondary antibody, TMB substrate, 96-well plates.

-

Procedure:

-

Coat a 96-well plate with the m6A-containing RNA substrate.

-

Add a mixture of recombinant ALKBH5 and varying concentrations of this compound to the wells.

-

Incubate to allow for the demethylation reaction to occur.

-

Wash the plate to remove the enzyme and inhibitor.

-

Add the anti-m6A primary antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the TMB substrate. The color development is inversely proportional to ALKBH5 activity.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value from the dose-response curve.[2]

-

Drug Affinity Responsive Target Stability (DARTS) Assay

This method is used to confirm the direct binding of a small molecule to its target protein in a cellular context.[8]

-

Reagents and Materials: Cell lysate, this compound, pronase or other protease, SDS-PAGE gels, protein staining solution (e.g., PageBlue).

-

Procedure:

-

Prepare cell lysates containing ALKBH5.

-

Incubate the lysate with different concentrations of this compound.

-

Add a protease (e.g., pronase) to the mixture and incubate for a short period.

-

Stop the protease reaction.

-

Analyze the protein samples by SDS-PAGE and stain for total protein.

-

Binding of this compound to ALKBH5 will confer a conformational change that increases its stability and resistance to proteolytic degradation, resulting in a more prominent protein band at the molecular weight of ALKBH5 compared to the control.[8]

-

Cell Viability Assay (e.g., MTT or CCK-8)

This assay measures the anti-proliferative effects of this compound on cancer cell lines.[3]

-

Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound, MTT or CCK-8 reagent.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

-

Calculate the IC50 value for cell proliferation from the dose-response curve.[3]

-

Visualizations: Workflows and Pathways

Experimental Workflow for ALKBH5 Inhibitor Screening

Caption: Workflow for the discovery and characterization of ALKBH5 inhibitors.

Hypothesized Signaling Pathway Affected by ALKBH5 Inhibition

Based on existing literature for ALKBH5's role in cancer, a likely pathway to be affected by this compound is the PI3K/Akt pathway.[4]

Caption: Hypothesized PI3K/Akt pathway modulation by ALKBH5 inhibition.

Conclusion and Future Directions

This compound is a valuable tool for probing the biological functions of the m6A demethylase ALKBH5. Its ability to inhibit ALKBH5 and suppress the proliferation of specific cancer cell lines underscores the therapeutic potential of targeting this enzyme. However, further research is required to fully elucidate the molecular mechanisms of this compound. Future studies should focus on:

-

Confirming the on-target effect of this compound by measuring changes in global and transcript-specific m6A levels in treated cells.

-

Identifying the specific downstream mRNA targets of ALKBH5 that are affected by this compound.

-

Conducting detailed analyses of the signaling pathways modulated by this compound in sensitive cancer cell lines.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.

A deeper understanding of the biological consequences of ALKBH5 inhibition by this compound will be instrumental in advancing the development of novel epigenetic therapies for cancer and other diseases.

References

- 1. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ALKBH5 prevents hepatocellular carcinoma progression by post-transcriptional inhibition of PAQR4 in an m6A dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m6A demethylase ALKBH5 promotes tumor cell proliferation by destabilizing IGF2BPs target genes and worsens the prognosis of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

ALKBH5-IN-4: A Technical Guide to a Novel Inhibitor of the m6A RNA Demethylase ALKBH5

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, playing a critical role in the regulation of gene expression. The reversible nature of this modification is controlled by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers"). AlkB homolog 5 (ALKBH5) is a key m6A demethylase, an "eraser," that has been implicated in a variety of cellular processes and is a promising therapeutic target in several diseases, including cancer. This technical guide provides an in-depth overview of ALKBH5-IN-4, a small molecule inhibitor of ALKBH5, and its role in the modulation of m6A RNA modification. We present its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and diagrams of the associated signaling pathways and experimental workflows.

Introduction to ALKBH5 and m6A RNA Modification

The m6A modification is a dynamic, post-transcriptional modification that influences mRNA splicing, stability, translation, and localization. ALKBH5, along with the fat mass and obesity-associated protein (FTO), are the two known mammalian m6A demethylases. They belong to the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. By removing the methyl group from adenosine (B11128) residues in RNA, ALKBH5 plays a crucial role in various biological processes, including spermatogenesis, cell differentiation, and the DNA damage response. Dysregulation of ALKBH5 has been linked to the pathogenesis of several cancers, where it can act as either an oncogene or a tumor suppressor depending on the cellular context. This has spurred the development of small molecule inhibitors to probe its function and for potential therapeutic applications.

This compound: A Potent and Selective Inhibitor

This compound, also identified as compound 3 in scientific literature, is a small molecule inhibitor designed to target the catalytic activity of the ALKBH5 enzyme.[1][2] Its discovery provides a valuable chemical tool for studying the biological functions of ALKBH5 and for exploring the therapeutic potential of ALKBH5 inhibition.

Mechanism of Action

This compound acts as a competitive inhibitor of ALKBH5, likely by binding to the active site of the enzyme and preventing the binding of its m6A-containing RNA substrate. By inhibiting the demethylase activity of ALKBH5, this compound leads to an increase in the overall level of m6A methylation on target mRNAs. This, in turn, can alter the fate of these transcripts, affecting their stability and translation, and ultimately leading to changes in cellular phenotype.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized both in biochemical assays and in various cancer cell lines. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Source |

| Enzymatic IC50 | 0.84 μM | m6A antibody-based ELISA | [1][2] |

| Cell Viability IC50 (HL-60) | 1.38 - 16.5 μM (range) | Cell Proliferation Assay | [1][2][3] |

| Cell Viability IC50 (CCRF-CEM) | 1.38 - 16.5 μM (range) | Cell Proliferation Assay | [1][2][3] |

| Cell Viability IC50 (K562) | 1.38 - 16.5 μM (range) | Cell Proliferation Assay | [1][2][3] |

| Cell Viability (Jurkat) | Low or negligible effect | Cell Proliferation Assay | [1][2][3] |

| Cell Viability (A-172 Glioblastoma) | Low or negligible effect | Cell Proliferation Assay | [1][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

ALKBH5 Enzymatic Inhibition Assay (ELISA-based)

This assay is used to determine the in vitro inhibitory activity of this compound on the ALKBH5 enzyme.

Materials:

-

Recombinant human ALKBH5 protein

-

m6A-containing synthetic RNA oligonucleotide substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 μM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

96-well microplate

Procedure:

-

Coat a 96-well plate with the m6A-containing RNA substrate and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a no-inhibitor control and a no-enzyme control.

-

Add the recombinant ALKBH5 enzyme to all wells except the no-enzyme control.

-

Add the this compound dilutions to the respective wells and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction to occur.

-

Wash the plate to remove the enzyme and inhibitor.

-

Add the anti-m6A antibody to all wells and incubate at room temperature for 1 hour.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add the TMB substrate. Allow the color to develop.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cell Viability Assay (CCK-8 Assay)

This assay measures the effect of this compound on the proliferation of cancer cells.[5][6]

Materials:

-

Cancer cell lines (e.g., HL-60, CCRF-CEM, K562)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO).

-

Remove the old medium and add the medium containing the different concentrations of this compound to the cells.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Quantification of Global m6A Levels (ELISA-based)

This assay quantifies the overall change in m6A levels in total RNA or mRNA following treatment with this compound.[7][8][9]

Materials:

-

Cells treated with this compound or vehicle control

-

Total RNA or mRNA isolation kit

-

m6A quantification kit (commercially available)

-

Microplate reader

Procedure:

-

Treat cells with an effective concentration of this compound or vehicle for a specific time period.

-

Isolate total RNA or mRNA from the treated cells according to the kit manufacturer's instructions.

-

Quantify the RNA concentration.

-

Perform the m6A quantification assay following the manufacturer's protocol of the chosen kit. This typically involves binding the RNA to a plate, detecting the m6A modification with a specific antibody, and a colorimetric readout.

-

Read the absorbance and calculate the percentage of m6A in the total RNA or the relative change in m6A levels between the treated and control samples.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Caption: this compound inhibits ALKBH5, increasing m6A levels and altering mRNA fate.

Caption: Workflow for discovery and characterization of ALKBH5 inhibitors.

Conclusion

This compound represents a significant advancement in the field of epitranscriptomics, providing a potent and selective tool to investigate the multifaceted roles of ALKBH5 in health and disease. Its ability to modulate m6A RNA methylation offers a promising avenue for the development of novel therapeutics, particularly in the context of cancer. The data and protocols presented in this guide are intended to facilitate further research into this compound and the broader implications of ALKBH5 inhibition. As our understanding of the m6A regulatory network continues to expand, targeted inhibitors like this compound will be instrumental in translating this fundamental biological knowledge into clinical applications.

References

- 1. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALKBH5 inhibits TNF-α-induced apoptosis of HUVECs through Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m6A RNA Methylation Quantification Kit (Colorimetric) EpiQuik [epigentek.com]

- 9. epigentek.com [epigentek.com]

Unraveling the Cellular Impact of ALKBH5-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALKBH5-IN-4 is a small molecule inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5. The m6A modification is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various cellular processes, including RNA stability, splicing, and translation. The enzyme ALKBH5 removes these methyl groups, thereby acting as a crucial regulator of gene expression. Dysregulation of ALKBH5 has been implicated in the pathogenesis of various diseases, particularly in cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular effects of this compound, including its inhibitory potency, impact on cancer cell proliferation, and the underlying molecular mechanisms. Detailed experimental protocols and visual representations of key pathways are provided to facilitate further research and drug development efforts.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the ALKBH5 enzyme. By binding to the active site, it prevents ALKBH5 from demethylating its target mRNAs. This leads to an accumulation of m6A-modified transcripts. The sustained m6A marking on these transcripts can alter their fate, often by influencing their stability and translation efficiency, which in turn affects various cellular processes such as proliferation and survival. In the context of certain cancers, such as acute myeloid leukemia (AML), where ALKBH5 is often overexpressed, its inhibition can lead to anti-tumor effects.

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, referred to as compound 3 in its primary publication.[1][2][3]

Table 1: In Vitro Inhibitory Activity of this compound against ALKBH5

| Compound | Target | IC50 (µM) |

| This compound | ALKBH5 | 0.84 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.38 |

| HL-60 | Acute Promyelocytic Leukemia | 11.9 |

| K562 | Chronic Myelogenous Leukemia | 16.5 |

| Jurkat | Acute T-cell Leukemia | 47.8 |

| A-172 | Glioblastoma | >50 |

Putative Downstream Signaling Pathways in Leukemia

While direct studies on the downstream effects of this compound are limited, research on ALKBH5 inhibition in acute myeloid leukemia (AML) has identified several key target genes and pathways that are likely affected by this inhibitor.[4][5][6][7] Inhibition of ALKBH5 leads to increased m6A methylation and subsequent downregulation of oncogenic transcripts such as TACC3, AXL, and ITPA, and can also affect the stability of long non-coding RNAs like TUG1. These changes can ultimately suppress leukemogenesis by promoting apoptosis and inhibiting the self-renewal of leukemia stem cells.

Caption: Putative ALKBH5 downstream signaling in leukemia.

Experimental Protocols

In Vitro ALKBH5 Demethylation Assay (Fluorescence-Based)

This protocol is a representative method for assessing the inhibitory activity of compounds against ALKBH5, based on principles from established fluorescence-based assays.[8][9][10][11][12]

Objective: To determine the IC50 value of this compound for the inhibition of ALKBH5 demethylase activity.

Materials:

-

Recombinant human ALKBH5 protein

-

m6A-containing single-stranded RNA (ssRNA) oligonucleotide probe

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM L-ascorbic acid, 300 µM α-ketoglutarate, 35 µM (NH4)2Fe(SO4)2·6H2O

-

This compound (or other test compounds) dissolved in DMSO

-

Formaldehyde (B43269) dehydrogenase

-

NAD+

-

384-well black microplate

-

Fluorescence plate reader (Excitation/Emission ~340/405 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound solutions. Include wells for a positive control (ALKBH5 with DMSO, no inhibitor) and a negative control (Assay Buffer with DMSO, no enzyme).

-

Add the m6A-containing ssRNA probe to all wells to a final concentration of 1 µM.

-

Initiate the demethylation reaction by adding recombinant ALKBH5 protein to all wells (except the negative control) to a final concentration of 100 nM.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the demethylation reaction and initiate the formaldehyde detection reaction by adding a solution containing formaldehyde dehydrogenase (to a final concentration of 0.5 U/mL) and NAD+ (to a final concentration of 1 mM). The demethylation of m6A by ALKBH5 produces formaldehyde as a byproduct.

-

Incubate the plate at room temperature for 30 minutes to allow for the conversion of formaldehyde to a fluorescent product (NADH).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - ACS Omega - Figshare [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. RNA Demethylase ALKBH5 Selectively Promotes Tumorigenesis and Cancer Stem Cell Self-Renewal in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ALKBH5 modulates m6A modification to enhance acute myeloid leukemia resistance to adriamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pnas.org [pnas.org]

- 12. biorxiv.org [biorxiv.org]

The Impact of ALKBH5 Inhibition on Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific inhibitor designated "ALKBH5-IN-4" is not publicly available. This guide synthesizes data from studies on other potent and selective ALKBH5 inhibitors to provide a representative overview of the impact of ALKBH5 inhibition on gene expression. The findings and protocols detailed herein are derived from research on compounds such as TD19 and other small molecule inhibitors of ALKBH5.

Executive Summary

ALKBH5, an Fe(II)/α-ketoglutarate-dependent dioxygenase, is a key N6-methyladenosine (m6A) RNA demethylase that plays a critical role in post-transcriptional gene regulation. By removing m6A modifications from mRNA, ALKBH5 influences mRNA stability, splicing, and translation, thereby affecting a multitude of cellular processes. Dysregulation of ALKBH5 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of ALKBH5 inhibition on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Core Mechanism of ALKBH5 and its Inhibition

ALKBH5 is one of the primary "erasers" of the m6A modification on RNA.[1][2][3] This modification is a dynamic and reversible process that influences the fate of mRNA transcripts.[2][4][5] The inhibition of ALKBH5 leads to an accumulation of m6A-modified transcripts.[5][6] This hypermethylation can alter the recognition of these transcripts by m6A "reader" proteins, such as those in the YTH domain family, which can, in turn, affect mRNA stability and translation, leading to changes in gene expression.[2][7][8] Small molecule inhibitors of ALKBH5 typically function by binding to the active site of the enzyme, preventing it from demethylating its RNA substrates.[9]

Quantitative Data on ALKBH5 Inhibition

The following tables summarize quantitative data for representative ALKBH5 inhibitors from published studies. This data is crucial for designing experiments and understanding the potency of these compounds.

Table 1: Inhibitory Activity of Selected ALKBH5 Inhibitors

| Inhibitor | Assay Type | Target | IC50 Value | Reference |

| Compound 3 | m6A antibody-based enzymatic assay | ALKBH5 | 0.84 µM | [10][11] |

| Compound 6 | m6A antibody-based enzymatic assay | ALKBH5 | 1.79 µM | [10][11] |

| TD19 | Isothermal Titration Calorimetry (ITC) | ALKBH5 | Kd = 145 ± 22.6 nM | [6] |

| TD19 | Demethylation Assay | FTO | > 50 µM | [6] |

| Alk5-IN-29 | Kinase Inhibition | ALK5 | ≤10 nM | [12] |

| Alk5-IN-29 | Kinase Inhibition | ALK2 | ≤10 nM | [12] |

| Alk5-IN-29 | Receptor Activity (Cell-based) | TGFB-RI | ≤100 nM | [12] |

Table 2: Anti-proliferative Effects of ALKBH5 Inhibitors on Cancer Cell Lines

| Inhibitor | Cell Line | Cell Type | Effect | IC50 Value | Reference |

| Compound 3 | HL-60 | Leukemia | Proliferation Suppression | 1.38 - 16.5 µM | [10][11] |

| Compound 3 | CCRF-CEM | Leukemia | Proliferation Suppression | 1.38 - 16.5 µM | [10][11] |

| Compound 3 | K562 | Leukemia | Proliferation Suppression | 1.38 - 16.5 µM | [10][11] |

| Compound 6 | HL-60 | Leukemia | Proliferation Suppression | 1.38 - 16.5 µM | [10][11] |

| Compound 6 | CCRF-CEM | Leukemia | Proliferation Suppression | 1.38 - 16.5 µM | [10][11] |

| Compound 6 | K562 | Leukemia | Proliferation Suppression | 1.38 - 16.5 µM | [10][11] |

| TD19 | NB4 | Acute Myeloid Leukemia | Proliferation Inhibition | Not specified | [4][6] |

| TD19 | U87 | Glioblastoma | Proliferation Inhibition | Not specified | [4][6] |

Impact on Gene Expression and Signaling Pathways

Inhibition of ALKBH5 has been shown to modulate several critical signaling pathways implicated in cancer and other diseases. The resulting changes in m6A levels can either stabilize or destabilize specific mRNA transcripts, leading to altered protein expression and pathway activity.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth.[7] Studies have shown that ALKBH5 can regulate the stability of transcripts encoding key components of this pathway.[2][7][13] Inhibition of ALKBH5 can, therefore, modulate the activity of the PI3K/AKT pathway, which has therapeutic implications for cancers where this pathway is hyperactive.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[1][4] ALKBH5 has been shown to target key components of this pathway, such as AXIN2.[4] By inhibiting ALKBH5, the m6A modification on AXIN2 mRNA is preserved, leading to its degradation and subsequent activation of the Wnt pathway.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of ALKBH5 inhibitors on gene expression.

In Vitro ALKBH5 Demethylase Inhibition Assay

This assay is used to determine the IC50 value of a potential ALKBH5 inhibitor.

Principle: This protocol is based on an antibody-based detection method where the demethylation of an m6A-containing RNA substrate by recombinant ALKBH5 is quantified.

Materials:

-

Recombinant human ALKBH5 protein

-

m6A-containing synthetic RNA oligonucleotide (probe)

-

ALKBH5 inhibitor (e.g., this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)

-

Anti-m6A antibody

-

Secondary antibody conjugated to a reporter (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of the ALKBH5 inhibitor in DMSO.

-

Add the assay buffer to the wells of a 96-well plate.

-

Add the ALKBH5 inhibitor dilutions to the respective wells. Include a DMSO-only control.

-

Add the recombinant ALKBH5 protein to all wells except for the no-enzyme control.

-

Add the m6A-containing RNA probe to all wells.

-

Incubate the plate at 37°C for 1 hour to allow the demethylation reaction to occur.

-

Coat a separate 96-well plate with the reaction mixture and incubate to allow the RNA to bind.

-

Wash the plate to remove unbound components.

-

Add the anti-m6A antibody and incubate.

-

Wash the plate and add the secondary antibody.

-

Wash the plate and add the substrate.

-

Measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular context.[14][15][16]

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement.[14][15][16]

Materials:

-

Cell line of interest

-

ALKBH5 inhibitor

-

Complete cell culture medium

-

PBS

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Anti-ALKBH5 antibody

-

Loading control antibody (e.g., anti-GAPDH)

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the ALKBH5 inhibitor or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in lysis buffer and lyse on ice.

-

Clarify the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).

-

Cool the samples and centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-ALKBH5 antibody and a loading control antibody.

-

Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes [frontiersin.org]

- 4. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]

- 7. ALKBH5 prevents hepatocellular carcinoma progression by post-transcriptional inhibition of PAQR4 in an m6A dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. communities.springernature.com [communities.springernature.com]

- 9. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of ALKBH5 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism, including splicing, stability, and translation.[1][2][3] The reversible nature of this modification is controlled by a delicate balance between methyltransferases ("writers") and demethylases ("erasers"). One such eraser, AlkB homolog 5 (ALKBH5), has emerged as a significant therapeutic target, particularly in oncology.[1][4][5] ALKBH5 removes the methyl group from m6A, thereby influencing the expression of numerous genes involved in cell proliferation, differentiation, and survival.[2][6][7] Dysregulation of ALKBH5 has been implicated in the progression of various cancers, including glioblastoma, acute myeloid leukemia, and breast cancer, making it an attractive target for small molecule inhibition.[1][4][8] This technical guide provides an in-depth overview of the therapeutic potential of ALKBH5 inhibitors, with a focus on their mechanism of action, preclinical efficacy, and the experimental protocols used for their evaluation. While a specific compound "ALKBH5-IN-4" is not extensively characterized in publicly available literature, this guide will synthesize data from various potent and selective ALKBH5 inhibitors to provide a comprehensive understanding of this therapeutic strategy.

Mechanism of Action of ALKBH5 Inhibitors

ALKBH5 is a non-heme Fe(II)/α-ketoglutarate (2-oxoglutarate)-dependent dioxygenase.[1][9] Its catalytic activity involves the oxidative demethylation of m6A-modified RNA.[9][10] Small molecule inhibitors of ALKBH5 are designed to bind to the active site of the enzyme, preventing its interaction with the m6A-containing RNA substrate.[6] This inhibition leads to an accumulation of m6A modifications on target mRNAs, which can alter their stability and translation. For example, increased m6A levels can lead to the degradation of oncogenic transcripts by m6A "reader" proteins like the YTHDF family, thereby suppressing tumor growth.[11]

Quantitative Data on ALKBH5 Inhibitors

The development of potent and selective ALKBH5 inhibitors is an active area of research. Several compounds have been identified with promising in vitro and in vivo activity. The following tables summarize key quantitative data for some of these inhibitors.

Table 1: In Vitro Potency of Selected ALKBH5 Inhibitors

| Compound | Assay Type | IC50 (μM) | Cell Line(s) | Reference |

| 20m | Fluorescence Polarization | 0.021 | - | [6] |

| TD19 | Inhibition Assay | 3.2 - 10.1 (for mutants) | - | [4] |

| Compound 3 | Enzyme Inhibition | 0.84 | Leukemia and GBM cell lines | [1] |

| Compound 6 | Enzyme Inhibition | 1.79 | Leukemia and GBM cell lines | [1] |

| 18l | FRET-based Assay | 0.62 | NB4 | [8] |

Table 2: Anti-proliferative Activity of Selected ALKBH5 Inhibitors

| Compound | IC50 (μM) | Cell Line(s) | Reference |

| TD19 | 7.2 - 22.3 | NB4, MOLM13, U87, A172 | [4] |

| Compound 3 | 1.38 - 16.5 | HL-60, CCRF-CEM, K562 | [1] |

| 18l | 0.63 | NB4 | [8] |

Table 3: In Vivo Efficacy of an ALKBH5 Inhibitor

| Compound | Dose | Animal Model | Tumor Growth Inhibition (%) | Reference |

| 18l | 1 mg/kg | NB4 tumor xenograft | 66.3 | [8] |

Key Signaling Pathways

ALKBH5 has been shown to regulate several critical signaling pathways involved in cancer progression. Inhibition of ALKBH5 can modulate these pathways to exert its anti-tumor effects.

References

- 1. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. The dual mechanism of m6A demethylase ALKBH5 in regulating energy metabolism during exposure to MC-LR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of ALKBH5 Inhibition on mRNA Stability and Decay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism, including splicing, export, translation, and stability. The reversible nature of m6A methylation, governed by methyltransferases ("writers") and demethylases ("erasers"), adds a dynamic layer to post-transcriptional gene regulation. ALKBH5 is a key m6A demethylase, and its inhibition presents a compelling therapeutic strategy in various diseases, including cancer. This technical guide provides an in-depth overview of the effects of ALKBH5 inhibition on mRNA stability and decay. We consolidate quantitative data from seminal studies, detail essential experimental protocols for assessing mRNA stability, and provide visual representations of the underlying molecular mechanisms and experimental workflows. While specific data for a small molecule inhibitor designated "ALKBH5-IN-4" is not publicly available, this guide leverages data from genetic inhibition studies (knockdown and knockout) to model the effects of ALKBH5 inactivation.

The Role of ALKBH5 in mRNA Stability

ALKBH5 removes the methyl group from N6-methyladenosine residues on mRNA. The m6A modification is recognized by a family of "reader" proteins, most notably the YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3). YTHDF2 is well-characterized for its role in promoting the degradation of m6A-modified transcripts by recruiting deadenylase complexes.

By removing the m6A mark, ALKBH5 can shield mRNAs from YTHDF2-mediated decay, thereby increasing their stability and half-life. Conversely, the inhibition of ALKBH5 leads to an accumulation of m6A on target transcripts, which can enhance their recognition by YTHDF2 and subsequent degradation, resulting in decreased mRNA stability. However, the effect of ALKBH5 on mRNA stability is context-dependent and can vary based on the specific mRNA transcript, the cellular environment, and the presence of other m6A reader proteins. Some studies have shown that ALKBH5 can also destabilize certain transcripts.[1][2]

Quantitative Effects of ALKBH5 Inhibition on mRNA Stability

The following tables summarize the quantitative effects of ALKBH5 inhibition (via knockdown or knockout) on the stability of various mRNA transcripts as reported in the literature.

| Target mRNA | Cell Type/System | Method of ALKBH5 Inhibition | Change in mRNA Half-life upon Inhibition | Reference |

| CYP1B1 | Mesenchymal Stem Cells | shRNA-mediated knockdown | Increased | [2] |

| PVT1 | A549 Lung Cancer Cells | siRNA-mediated knockdown | Decreased | [3] |

| CK2α | 5637 and T24 Bladder Cancer Cells | shRNA-mediated knockdown | Increased | [4] |

| RBBP5 | Human Embryonic Stem Cells | Overexpression (comparative) | Increased half-life with ALKBH5 overexpression (implies decrease with inhibition) | [1] |

| KDM5B | Human Embryonic Stem Cells | Overexpression (comparative) | Decreased half-life with ALKBH5 overexpression (implies increase with inhibition) | [1] |

| CYR61 | HTR-8 Trophoblast Cells | siRNA-mediated knockdown | Increased | [5] |

| CDKN1A | HEK293T Cells | shRNA-mediated knockdown | Increased | [6] |

| CDKN2B | HEK293T Cells | shRNA-mediated knockdown | Increased | [6] |

| PAQR4 | Huh7 and HepG2 Hepatocellular Carcinoma Cells | shRNA-mediated knockdown | Decreased | [7] |

| ACSL4 | Hyperbilirubinemia-induced brain damage model | Not specified | Increased | [8] |

| WNT5A | Corneal Microvascular Endothelial Cells | siRNA-mediated knockdown | Increased | [9] |

Experimental Protocols

mRNA Stability Assay (Actinomycin D Chase)

This protocol is a standard method to measure the decay rate of a specific mRNA transcript.

Objective: To determine the half-life of a target mRNA following the inhibition of transcription.

Materials:

-

Cells with and without ALKBH5 inhibition (e.g., siRNA-mediated knockdown).

-

Actinomycin D (transcription inhibitor).

-

TRIzol reagent or other RNA extraction kit.

-

Reverse transcription reagents.

-

qPCR primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR instrument.

Procedure:

-

Seed cells in multiple wells or plates to allow for harvesting at different time points.

-

Inhibit ALKBH5 expression using the desired method (e.g., transfect with siRNA against ALKBH5). Include a control group (e.g., non-targeting siRNA).

-

After a suitable incubation period for ALKBH5 knockdown, treat the cells with Actinomycin D (typically 5 µg/mL) to block new RNA synthesis. This is time point 0.

-

Harvest cells at various time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).

-

Extract total RNA from the cells at each time point.

-

Perform reverse transcription to synthesize cDNA.

-

Perform qPCR using primers for the target mRNA and a housekeeping gene.

-

Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and relative to the 0-hour time point.

-

Plot the percentage of remaining mRNA against time. The time point at which 50% of the mRNA has degraded is the half-life.

Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR

This protocol is used to determine if a specific mRNA is methylated at an m6A site and to assess changes in methylation upon ALKBH5 inhibition.

Objective: To quantify the m6A methylation level of a target mRNA.

Materials:

-

Cells with and without ALKBH5 inhibition.

-

MeRIP kit (containing anti-m6A antibody, protein A/G magnetic beads, and buffers).

-

RNA fragmentation reagents.

-

RNA extraction and purification kits.

-

Reverse transcription and qPCR reagents.

Procedure:

-

Harvest cells and extract total RNA.

-

Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).

-

Take a small aliquot of the fragmented RNA as the "input" control.

-

Incubate the remaining fragmented RNA with an anti-m6A antibody.

-

Add protein A/G magnetic beads to pull down the antibody-RNA complexes.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the m6A-containing RNA fragments from the beads.

-

Purify the eluted RNA and the input RNA.

-

Perform reverse transcription and qPCR for the target mRNA on both the immunoprecipitated (IP) and input samples.

-

Calculate the enrichment of the m6A-modified target mRNA in the IP sample relative to the input. An increase in this enrichment upon ALKBH5 inhibition indicates that the transcript is a direct target.[10]

Visualizations

Signaling Pathway of ALKBH5-mediated mRNA Decay

Caption: ALKBH5-mediated regulation of mRNA stability.

Experimental Workflow for mRNA Stability Assay

Caption: Workflow for determining mRNA half-life.

Logical Relationship of ALKBH5, m6A, and mRNA Fate

Caption: Interplay of ALKBH5, m6A, and mRNA stability.

Conclusion

The inhibition of ALKBH5 presents a significant avenue for therapeutic intervention by modulating the stability of key mRNA transcripts involved in disease pathogenesis. Understanding the nuanced, transcript-specific effects of ALKBH5 inhibition is crucial for the development of targeted therapies. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals aiming to investigate the downstream consequences of ALKBH5 modulation on mRNA fate. Future work will likely focus on the development and characterization of specific and potent small molecule inhibitors of ALKBH5, which will further illuminate its role in health and disease.

References

- 1. ALKBH5-mediated m6A mRNA methylation governs human embryonic stem cell cardiac commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcsciences.com [lcsciences.com]

- 3. The RNA demethylase ALKBH5 promotes the progression and angiogenesis of lung cancer by regulating the stability of the LncRNA PVT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The m6A demethylase ALKBH5 controls trophoblast invasion at the maternal-fetal interface by regulating the stability of CYR61 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ALKBH5 prevents hepatocellular carcinoma progression by post-transcriptional inhibition of PAQR4 in an m6A dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ALKBH5 targets ACSL4 mRNA stability to modulate ferroptosis in hyperbilirubinemia-induced brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ALKBH5 Reduces BMP15 mRNA Stability and Regulates Bovine Puberty Initiation Through an m6A-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

ALKBH5-IN-4: A Technical Guide to its Discovery and Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ALKBH5-IN-4, a small molecule inhibitor of the RNA demethylase ALKBH5. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to ALKBH5

AlkB homolog 5 (ALKBH5) is a crucial enzyme in the field of epitranscriptomics, acting as an N6-methyladenosine (m6A) RNA demethylase.[1][2] This modification, m6A, is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in various cellular processes, including RNA stability, splicing, and translation.[1][2] By removing these methyl groups, ALKBH5 dynamically regulates gene expression. Dysregulation of ALKBH5 has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2][3]

Discovery of this compound

This compound, also identified as "compound 3," was discovered through a computer-aided drug design approach. The process involved the virtual screening of a large chemical library against the crystal structure of the ALKBH5 protein. This in-silico screening identified promising candidates which were then subjected to experimental validation.

Computational Modeling and Screening

The discovery process began with the computational modeling of the ALKBH5 active site. Molecular dynamics simulations were performed to understand the binding of potential inhibitors. This compound was identified as a high-scoring candidate due to its predicted strong binding affinity to the active site, forming a crucial hydrogen bond with the His204 residue.[4]

Figure 1: Discovery workflow for this compound.

Synthesis and Physicochemical Properties

This compound was procured from ChemBridge Corporation for the initial studies that led to its characterization.[4] A detailed, publicly available synthesis protocol has not been published.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid |

| Molecular Formula | C10H10O4S |

| Molecular Weight | 226.25 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the RNA m6A demethylase ALKBH5, with an IC50 of 0.84 μM.[4] Its mechanism of action involves binding to the active site of the ALKBH5 enzyme, thereby preventing the demethylation of m6A on RNA. This leads to an accumulation of m6A-modified RNA, which can alter the stability and translation of target mRNAs, ultimately affecting cellular processes like proliferation and survival.[1][2]

In Vitro Efficacy

The inhibitory effects of this compound have been demonstrated against a panel of cancer cell lines, particularly those of hematological origin.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.38 |

| HL-60 | Acute Promyelocytic Leukemia | 11.9 |

| K562 | Chronic Myelogenous Leukemia | 16.5 |

| Jurkat | Acute T-cell Leukemia | 47.8 |

| A-172 | Glioblastoma | >50 |

| HEK-293T | Human Embryonic Kidney | >50 |

Data sourced from MedChemExpress and the primary publication.[4]

Downstream Signaling Pathways

The inhibition of ALKBH5 by this compound is expected to impact various downstream signaling pathways that are regulated by m6A modification. In the context of leukemia and glioblastoma, where this compound has shown activity, several key pathways have been identified.

FOXM1 Signaling Pathway

In glioblastoma stem-like cells, ALKBH5 has been shown to sustain the expression of the transcription factor FOXM1 by demethylating its nascent transcripts.[5] Inhibition of ALKBH5 would, therefore, lead to increased m6A levels in FOXM1 mRNA, potentially leading to its degradation and a subsequent decrease in cell proliferation and tumorigenicity.

Figure 2: Proposed mechanism of this compound on the FOXM1 pathway.

TACC3 Signaling Pathway

In acute myeloid leukemia (AML), ALKBH5 has been found to be aberrantly overexpressed and is required for the development and maintenance of the disease.[6] One of its critical targets is TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3). ALKBH5-mediated demethylation stabilizes TACC3 mRNA, promoting leukemogenesis.[6] Inhibition of ALKBH5 would lead to the destabilization of TACC3 mRNA.

Figure 3: Proposed effect of this compound on the TACC3 pathway in AML.

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers, including leukemia.[7] Some studies suggest that ALKBH5 can modulate this pathway, and its inhibition could potentially lead to the downregulation of PI3K/AKT signaling, contributing to the anti-leukemic effects of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary publication describing this compound.[4]

ALKBH5 Protein Synthesis

The synthesis of the ALKBH5 protein was conducted using a baculovirus expression system. The detailed protocol for the synthesis and purification of the protein is available in the Supporting Information of the original publication.[4]

Enzyme Inhibition Assay

The enzymatic activity of ALKBH5 was assessed using an m6A antibody-based ELISA. The assay measures the ability of ALKBH5 to demethylate an m6A-containing RNA probe.

Protocol:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 300 μM 2-oxoglutarate, 280 μM (NH4)2Fe(SO4)2, and 2 mM L-ascorbic acid.

-

In a 96-well plate, combine 200 ng of a methylated N6-adenine RNA probe and 10 nM of purified ALKBH5 protein in the reaction buffer.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate for 2 hours at room temperature.

-

The extent of demethylation is then quantified using an anti-m6A antibody in an ELISA format. The signal is inversely proportional to the inhibitory activity of the compound.

Cell Viability Assay (Leukemia Cell Lines)

The anti-proliferative effects of this compound on leukemia cell lines were determined using a standard cell viability assay.

Protocol:

-

Seed the leukemia cell lines (CCRF-CEM, HL-60, K562, Jurkat) in 96-well plates at an appropriate density.

-

Treat the cells with a serial dilution of this compound (typically ranging from 0.1 to 100 μM).

-

Incubate the cells for 48 hours.

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

-

Calculate the IC50 values from the dose-response curves.

Figure 4: General experimental workflow for inhibitor validation.

Conclusion and Future Directions

This compound has been identified as a potent and selective inhibitor of the RNA demethylase ALKBH5. Its discovery through a rational, computer-aided approach highlights the power of in-silico methods in modern drug discovery. The compound has demonstrated significant anti-proliferative activity against several leukemia cell lines, suggesting its potential as a therapeutic agent for hematological malignancies.

Future research should focus on several key areas:

-

Development of a scalable synthesis protocol: To facilitate further preclinical and clinical development.

-

In-depth elucidation of downstream signaling pathways: To better understand the molecular consequences of ALKBH5 inhibition by this compound.

-

In vivo efficacy studies: To evaluate the anti-tumor activity and pharmacokinetic properties of this compound in animal models of leukemia and other cancers.

-

Structure-activity relationship (SAR) studies: To optimize the potency and drug-like properties of this compound, leading to the development of next-generation ALKBH5 inhibitors.

This technical guide provides a solid foundation for researchers interested in this compound and the broader field of epitranscriptomic drug discovery. The continued investigation of this and similar compounds holds great promise for the development of novel cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ALKBH5-mediated m6A demethylation of FOXM1 mRNA promotes progression of uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALKBH5-mediated m6A demethylation of FOXM1 mRNA promotes progression of uveal melanoma | Aging [aging-us.com]

- 5. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALKBH5 reverses romidepsin-mediated anti-multiple myeloma activity via regulation of m6A modification of FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The m6A RNA Demethylase ALKBH5 Promotes Radioresistance and Invasion Capability of Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ALKBH5-IN-4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ALKBH5-IN-4, a potent inhibitor of the RNA N6-methyladenosine (m⁶A) demethylase ALKBH5, in cell culture experiments. The provided methodologies are intended to guide research into the biological effects of ALKBH5 inhibition in various cell lines.

Introduction

ALKBH5 is an iron- and α-ketoglutarate-dependent dioxygenase that removes the m⁶A modification from RNA, a key post-transcriptional modification that regulates mRNA stability, translation, and splicing.[1][2] Dysregulation of ALKBH5 has been implicated in the progression of several cancers, making it a promising target for therapeutic intervention.[2][3] this compound (also referred to as compound 3) is a small molecule inhibitor of ALKBH5 with an IC₅₀ of 0.84 μM.[4] It serves as a valuable tool for studying the functional roles of ALKBH5 in cellular processes and for assessing the therapeutic potential of ALKBH5 inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound on enzyme activity and cell proliferation across various cell lines.

| Parameter | Target/Cell Line | IC₅₀ Value (μM) | Reference |

| Enzyme Inhibition | ALKBH5 | 0.84 | [4] |

| Cell Proliferation | CCRF-CEM (Leukemia) | 1.38 | [4] |

| HL-60 (Leukemia) | 11.9 | [4] | |

| K562 (Leukemia) | 16.5 | [4] | |

| Jurkat (Leukemia) | 47.8 | [4] | |

| A-172 (Glioblastoma) | >50 | [4] | |

| HEK-293T (Embryonic Kidney) | >50 | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are crucial for maintaining its activity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.

-

Gently vortex to ensure the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent or suspension cells with this compound.

Materials:

-

Cancer cell lines of interest (e.g., HL-60, CCRF-CEM, K562)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell culture plates or flasks

-

This compound stock solution

-

Vehicle control (DMSO)

Protocol:

-

Culture the selected cell lines according to standard protocols in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for other assays) at a density that allows for logarithmic growth during the experiment.

-

Allow the cells to attach and resume growth (typically overnight for adherent cells).

-

Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., ranging from 1 μM to 100 μM).[4]

-

Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Following the treatment period with this compound, add 10-20 μL of MTT solution to each well.[6]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

-

Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

-

Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Mix thoroughly by gentle shaking or pipetting.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.[6][7]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Proliferation Assay (Crystal Violet Staining)

Crystal violet staining is a simple method to assess the number of adherent cells, providing an indication of cell proliferation.[8]

Materials:

-

Adherent cells treated with this compound in a multi-well plate

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

0.5% Crystal violet solution in 25% methanol (B129727)

-

Solubilization solution (e.g., methanol)

Protocol:

-

After the treatment period, carefully wash the cells twice with PBS.

-

Fix the cells by adding the fixation solution and incubating for 15-20 minutes at room temperature.

-

Remove the fixation solution and allow the plates to air dry.

-

Add the crystal violet solution to each well and incubate for 20-30 minutes at room temperature.

-

Gently wash the plate with water to remove excess stain and allow the plate to air dry.

-

Visually inspect or photograph the plate to observe differences in cell density.

-

For quantitative analysis, solubilize the bound dye by adding methanol to each well and incubating for 15-20 minutes with gentle shaking.

-

Transfer the solubilized dye to a new 96-well plate and measure the absorbance at approximately 570 nm.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of ALKBH5 and a typical experimental workflow for studying the effects of this compound.

Caption: Mechanism of ALKBH5 inhibition by this compound.

Caption: Experimental workflow for assessing this compound effects.

References

- 1. Frontiers | Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms [frontiersin.org]

- 2. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. broadpharm.com [broadpharm.com]

- 6. chondrex.com [chondrex.com]

- 7. protocols.io [protocols.io]

- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing ALKBH5-IN-4 in Leukemia Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

ALKBH5 (AlkB homolog 5) is an RNA demethylase that plays a crucial role in the regulation of gene expression by removing N6-methyladenosine (m6A) modifications from messenger RNA (mRNA). In various forms of leukemia, particularly acute myeloid leukemia (AML), ALKBH5 is often overexpressed and associated with poor prognosis.[1][2] It functions to enhance the stability of oncogenic transcripts, thereby promoting leukemogenesis and the self-renewal of leukemia stem cells.[1][3] This makes ALKBH5 a compelling therapeutic target for the development of novel anti-leukemic drugs.

ALKBH5-IN-4 is a small molecule inhibitor of ALKBH5 with a reported IC50 of 0.84 μM.[4] Studies have demonstrated its ability to suppress the proliferation of various leukemia cell lines, highlighting its potential as a chemical probe to investigate the biological functions of ALKBH5 and as a lead compound for drug development.[5][6] These application notes provide an overview of the use of this compound in leukemia cell line studies, including its effects on cell viability and the signaling pathways it modulates. Detailed protocols for key experimental assays are also provided.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against ALKBH5

| Compound | Target | IC50 (μM) | Assay |

| This compound | ALKBH5 | 0.84 | m6A antibody-based ELISA |

| [4][5] |

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (μM) |

| CCRF-CEM | T-cell acute lymphoblastic leukemia | 1.38 |

| HL-60 | Acute promyelocytic leukemia | 11.9 |

| K562 | Chronic myelogenous leukemia | 16.5 |

| Jurkat | T-cell acute lymphoblastic leukemia | 47.8 |

| NB4 | Acute promyelocytic leukemia | 0.63 (for analog 18l) |

| [4][5][6][7] |